molecular formula C19H32Cl3N B8285325 2,4-Dichlorobenzyltributylammonium chloride CAS No. 3278-43-1

2,4-Dichlorobenzyltributylammonium chloride

Cat. No. B8285325
Key on ui cas rn: 3278-43-1
M. Wt: 380.8 g/mol
InChI Key: WFJVXVZFLUJAPK-UHFFFAOYSA-M
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Patent
US04299618

Procedure details

Eighteen and fifty-four one-hundredths parts of tributylamine and 19.54 parts of 2,4-dichlorobenzyl chloride were placed in a 250 ml. glass stoppered flask. 70.8 parts of diethyl ether was added and the flask tightly stoppered and allowed to react at room temperature. After a considerable time an oil began to form and after 2 to 3 months, the product began to crystallize. At the end of six months, the crystals were filtered, washed with hexane and dried under vacuum. 16.7 parts of tributyl-2,4-dichlorobenzylammonium chloride was obtained, the compound having 3.33% nitrogen, the calculated value for nitrogen (for C19H32Cl3N) is 3.69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH2:17]Cl>C(OCC)C>[Cl-:14].[CH2:10]([N+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:17][C:16]1[CH:19]=[CH:20][C:21]([Cl:23])=[CH:22][C:15]=1[Cl:14])[CH2:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature
CUSTOM
Type
CUSTOM
Details
to form and after 2 to 3 months
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
At the end of six months, the crystals were filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(CCC)[N+](CC1=C(C=C(C=C1)Cl)Cl)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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